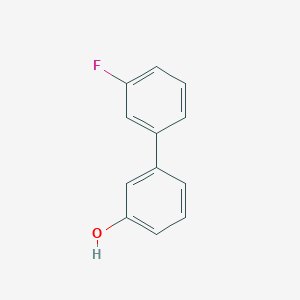

3-(3-Fluorophenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Fluorophenyl)phenol is a compound that is structurally related to various fluorinated phenolic compounds and Schiff bases that have been synthesized and characterized in recent studies. Although the exact compound of interest is not directly studied in the provided papers, the related compounds offer insights into the potential properties and reactivity of 3-(3-Fluorophenyl)phenol.

Synthesis Analysis

The synthesis of related fluorinated phenolic compounds and Schiff bases typically involves condensation reactions, as seen in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol using oxidative polycondensation , and the base-catalyzed condensation to form chalcones . These methods suggest

Wissenschaftliche Forschungsanwendungen

Protonation Behavior in Acidic Media

The behavior of phenol and fluorophenol derivatives, including compounds structurally related to 3-(3-Fluorophenyl)phenol, was studied in concentrated sulfuric acid. The research highlighted the protonation predominantly on the oxygen atom, influenced by the H0a acidity function, providing insights into the chemical behavior of these compounds under highly acidic conditions (Koeberg-Telder et al., 2010).

Antitumor Properties

Fluorophenol derivatives have shown promise as antitumor agents. Specifically, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated significant inhibitory activity against cancer cell lines, indicating potential applications in cancer treatment. Its efficacy was comparable to established drugs in preclinical models, marking it as a promising candidate for clinical studies (Chou et al., 2010).

Bioremediation Potential

The potential for bioremediation using fluorophenols, including compounds related to 3-(3-Fluorophenyl)phenol, has been explored. A study on the glycosylation of fluorophenols by the marine microalga Amphidinium crassum showed efficient conversion to β-D-glucosides, indicating a possible method for bioremediation of environmental pollutants (Shimoda & Hamada, 2010).

Antibacterial Applications

Compounds containing fluorophenyl groups, akin to 3-(3-Fluorophenyl)phenol, have been synthesized and exhibited promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUGPINHJHSJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620056 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)phenol | |

CAS RN |

80254-64-4 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)